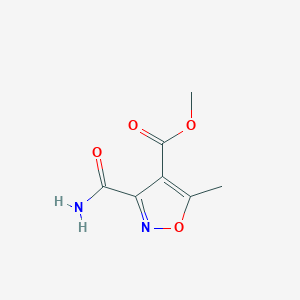![molecular formula C11H15NO B2510704 [1-(Aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol CAS No. 1521808-83-2](/img/structure/B2510704.png)
[1-(Aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol: is an organic compound that features a unique structure combining an indane moiety with an aminomethyl group and a hydroxymethyl group
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency of various transformations.
Materials Science: It can be used in the synthesis of polymers and advanced materials with unique properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, providing insights into enzyme function and regulation.
Bioconjugation: It can be used to modify biomolecules for research purposes.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Diagnostics: It can be used in the development of diagnostic agents for imaging and detection.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of various industrial chemicals.
Pharmaceuticals: It can be employed in the production of active pharmaceutical ingredients.
Wirkmechanismus
Target of Action
It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The interaction could potentially alter the function of the target, leading to the observed biological effects .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The compound could potentially influence these pathways, leading to downstream effects that contribute to its overall biological activity.
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may exert a variety of effects at the molecular and cellular level, contributing to its overall biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol typically involves the following steps:
Formation of the Indane Core: The indane core can be synthesized through cyclization reactions involving aromatic precursors.
Introduction of the Aminomethyl Group: This step can be achieved through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxylation reactions, often using reagents such as formaldehyde and a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalytic processes and continuous flow reactors are often employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the indane core or the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Modified indane derivatives.
Substitution: Functionalized indane compounds.
Vergleich Mit ähnlichen Verbindungen
Indane Derivatives: Compounds with similar indane cores but different functional groups.
Aminomethyl Compounds: Compounds with aminomethyl groups attached to different core structures.
Hydroxymethyl Compounds: Compounds with hydroxymethyl groups attached to various core structures.
Uniqueness:
Structural Combination: The unique combination of the indane core with both aminomethyl and hydroxymethyl groups sets [1-(aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol apart from other compounds.
Eigenschaften
IUPAC Name |
[1-(aminomethyl)-2,3-dihydroinden-1-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-7-11(8-13)6-5-9-3-1-2-4-10(9)11/h1-4,13H,5-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVJPCVWNHIPTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CN)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
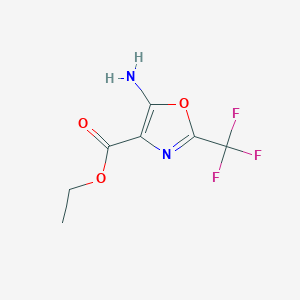
![2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid](/img/structure/B2510622.png)
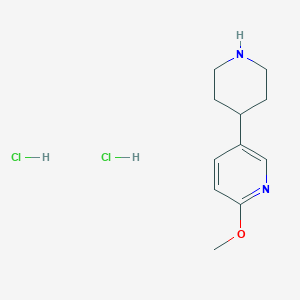
![N-[3-(4-methoxyphenyl)-4-oxo-4H-[1]benzothieno[3,2-b]pyran-2-yl]furan-2-carboxamide](/img/structure/B2510624.png)
![1-[2-(4-Methylpiperidin-1-YL)phenyl]methanamine dihydrochloride](/img/structure/B2510627.png)
![2-(4-chloro-2-methylphenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2510629.png)

![7-(4-HYDROXYPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B2510632.png)

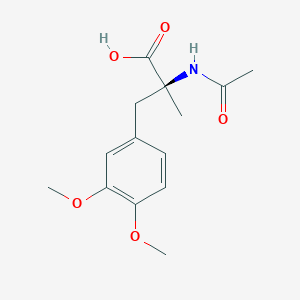

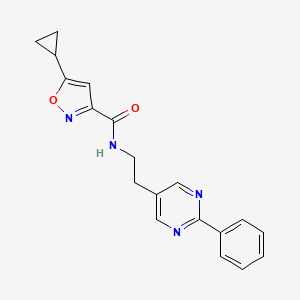
![1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-1,2,4-triazole dihydrochloride](/img/structure/B2510639.png)
